

Unc-CA359 dosage and administration guidelines

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Compound of Interest

Compound Name: *Unc-CA359*

Cat. No.: *B12396089*

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Application Notes and Protocols: Unc-CA359

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Introduction

Unc-CA359 is a potent, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed and activated in various cancers, including chordoma.[1][2][3] Identified as a 4-anilinoquin(az)oline derivative, **Unc-CA359** serves as a valuable chemical probe for investigating EGFR-mediated signaling pathways and exhibits strong anti-tumor activity in preclinical models of chordoma.[1][4][5] These application notes provide comprehensive guidelines for the use of **Unc-CA359** in in vitro research settings, including dosage recommendations, experimental protocols, and data on its activity profile.

Physicochemical and Efficacy Data

Unc-CA359 is characterized by its potent and specific inhibition of EGFR. Its activity has been quantified across various enzymatic and cell-based assays.

Table 1: Physicochemical Properties of **Unc-CA359**

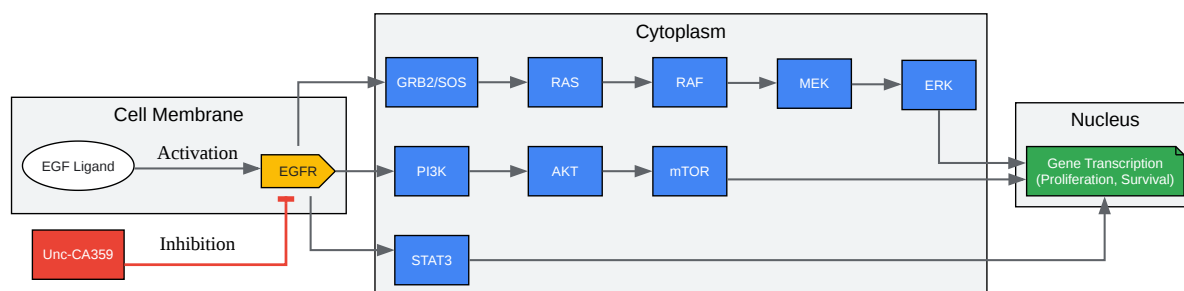
Property	Value	Reference
CAS Number	2676156-05-9	[1]
Molecular Formula	C ₁₈ H ₁₄ ClN ₃ O ₂	[1]
Molecular Weight	339.78 g/mol	[1]
Appearance	Powder	[1]

Table 2: In Vitro Efficacy and Potency of **Unc-CA359**

Target / Cell Line	Assay Type	IC ₅₀ / K _i Value	Reference
EGFR	Enzymatic Assay	18 nM (IC ₅₀)	[1][2][3]
Chordoma Cell Line (CH22)	Cell Viability (72h)	1.2 μM (IC ₅₀)	[1]
Chordoma Cell Line (U-CH12)	Cell Viability (72h)	3.0 μM (IC ₅₀)	[1]
Chordoma Cell Line (U-CH2)	Cell Viability (72h)	35 μM (IC ₅₀)	[1]
Chordoma Cell Line (UM-Chor1)	Cell Viability (72h)	60 μM (IC ₅₀)	[1]
Chordoma Cell Line (U-CH7)	Cell Viability (72h)	74 μM (IC ₅₀)	[1]
Chordoma Cell Line (U-CH1)	Cell Viability (72h)	>100 μM (IC ₅₀)	[1]
Human Fibroblast (WS1)	Cell Viability (72h)	>100 μM (IC ₅₀)	[1]
GAK	Kinase Binding	3.4 nM (K _i)	[1]
STK10	Kinase Binding	75 nM (K _i)	[1]
SLK	Kinase Binding	330 nM (K _i)	[1]

Signaling Pathways and Experimental Workflows

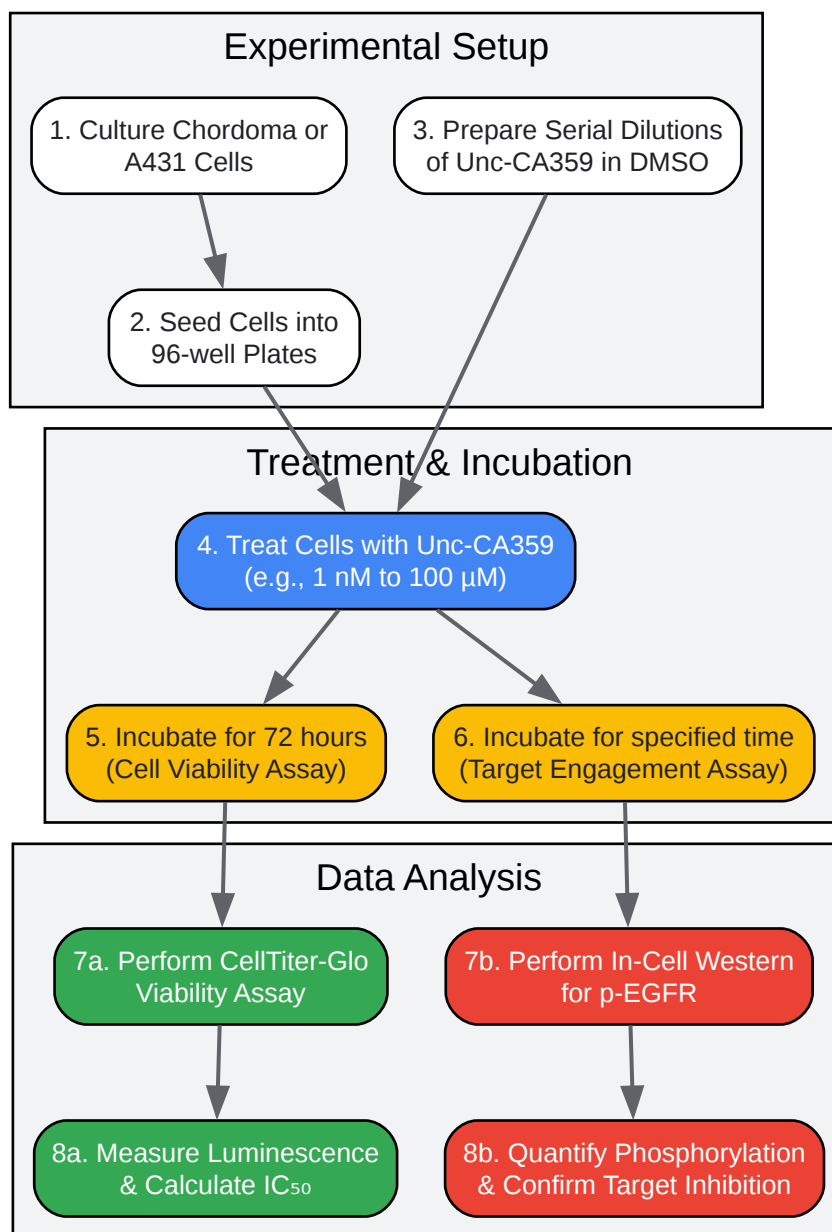
Unc-CA359 primarily targets EGFR, inhibiting its kinase activity and the subsequent activation of downstream pro-survival signaling pathways. In chordoma, EGFR activation is a key driver of cell proliferation and survival, primarily through the PI3K/AKT and STAT3 pathways.



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EGFR signaling pathway inhibited by **Unc-CA359**.

A typical experimental workflow for evaluating the efficacy of **Unc-CA359** involves determining its effect on cancer cell viability and confirming its on-target activity by measuring EGFR phosphorylation.



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